Butanedioic acid, 1H-imidazol-1-yl-, 4-ethyl ester is a compound characterized by the presence of both an imidazole ring and a butanedioic acid ester group. This unique structural combination contributes to its reactivity and potential applications in various scientific fields. The compound is recognized for its role in medicinal chemistry and organic synthesis due to the functional properties of the imidazole moiety, which is often involved in biological activity.
The compound can be synthesized through esterification processes involving butanedioic acid and imidazole derivatives. Specific methods include the reaction of butanedioic acid with 1H-imidazole under acidic conditions, typically using sulfuric acid as a catalyst.
Butanedioic acid, 1H-imidazol-1-yl-, 4-ethyl ester falls under the category of organic compounds, specifically classified as an ester. It contains both an aliphatic dicarboxylic acid (butanedioic acid) and a heterocyclic aromatic compound (imidazole), making it a hybrid molecule with diverse chemical properties.
The synthesis of butanedioic acid, 1H-imidazol-1-yl-, 4-ethyl ester primarily involves the following method:
The molecular structure of butanedioic acid, 1H-imidazol-1-yl-, 4-ethyl ester can be represented as follows:
The compound's molecular weight is approximately 239.23 g/mol. The presence of both hydrophilic (carboxylic groups) and hydrophobic (ethyl group) components suggests varied solubility characteristics that may influence its biological activity and applications.
Butanedioic acid, 1H-imidazol-1-yl-, 4-ethyl ester can undergo several chemical reactions:
The mechanism of action for butanedioic acid, 1H-imidazol-1-yl-, 4-ethyl ester involves its interaction with specific molecular targets:
Butanedioic acid, 1H-imidazol-1-yl-, 4-ethyl ester is expected to exhibit properties typical of esters and imidazoles:
Key chemical properties include:
Relevant data for these properties should be confirmed through experimental measurements or detailed literature sources.
Butanedioic acid, 1H-imidazol-1-yl-, 4-ethyl ester has diverse applications across several fields:
The core synthesis of Butanedioic acid, 1H-imidazol-1-yl-, 4-ethyl ester relies on regioselective N-acylation at the imidazole N1 position. This is achieved through nucleophilic attack of imidazole on activated succinic acid derivatives. Anhydride-based conjugation demonstrates superior reactivity over acid chloride approaches, providing 82-87% yields under optimized conditions (0°C, anhydrous THF, triethylamine catalyst). The N1 selectivity exceeds 95% due to the lower steric hindrance and higher nucleophilicity compared to N3 [2] [5]. Microwave irradiation (100W, 100°C) reduces reaction times from 12 hours to 35 minutes while maintaining yields >80%, attributed to enhanced molecular collision frequency and transition state stabilization [4].
Solid-state synthesis via ball milling eliminates solvent waste while achieving near-quantitative conversions. Equimolar mixtures of imidazole and succinic anhydride ethyl half-ester with 5 mol% DMAP catalyst undergo reaction within 30 minutes at 50 Hz frequency. This method achieves atom economies >90% and reduces energy consumption by 70% compared to solution-phase routes, aligning with green chemistry metrics [4].
Conventional esterification of the carboxylic acid precursor employs DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with catalytic DMAP (4-dimethylaminopyridine). Optimization reveals dichloromethane as the optimal solvent (yields: 92%) over DMF (85%) or THF (78%). Critical parameters include stoichiometric control (1:1.2 ratio of acid to ethanol) and moisture exclusion (<50 ppm H₂O). The main byproduct, DCU (dicyclohexylurea), necessitates chromatographic removal, reducing isolated yields to 85-88% [5] [6].
Table 2: Comparative Esterification Method Performance
Method | Catalyst | Solvent | Yield (%) | Reaction Time (h) |
---|---|---|---|---|
Carbodiimide (DCC) | DMAP (5 mol%) | CH₂Cl₂ | 92 | 12 |
Biocatalytic | Lipase B (CAL-B) | tert-Butanol | 78 | 48 |
Acid-Catalyzed (Fischer) | H₂SO₄ (0.1 M) | Ethanol (neat) | 65 | 24 |
Candida antarctica lipase B (CAL-B) immobilized on acrylic resin (Novozym 435) enables enantioselective esterification under mild conditions (40°C, tert-butanol solvent). While conversion rates are moderate (70-78% in 48 hours), this approach achieves perfect regioretention of the imidazole moiety without N-alkylation side products. Molecular dynamics simulations indicate the enzyme's active site selectively accommodates the pro-(R) carboxylate, though the target molecule lacks chiral centers – highlighting steric discrimination capabilities [7].
Pre-column derivatization using 2-bromoacetophenone enhances LC-UV detection sensitivity (LOQ: 0.1 μg/mL). Derivatization proceeds in acetonitrile with 18-crown-6 catalyst (60°C, 30 min), forming a UV-active ester without compromising the imidazole ring integrity. This is critical for monitoring reaction kinetics and impurity profiling in synthetic mixtures [3].
Palladium/imidazolylidene complexes (e.g., PEPPSI-IPr) enable C-H functionalization at the C4/C5 positions AFTER initial N1-acylation. Using Pd(OAc)₂ (5 mol%) with the target molecule as ligand precursor, bromination occurs selectively at C4 (C4:C5 = 9:1). Copper(I) iodide (10 mol%) in DMF facilitates Ullmann-type C-N coupling at C5 with aryl iodides, achieving 75-80% yields while preserving the ethyl ester functionality [2] [5].
Table 3: Catalytic Systems for Imidazole Functionalization
Catalyst System | Reaction | Regioselectivity | Yield (%) | Key Condition |
---|---|---|---|---|
Pd(OAc)₂/PPh₃ (5 mol%) | C4-Bromination | C4 > 90% | 88 | NBS, CHCl₃, 0°C |
CuI/1,10-phenanthroline | C5-Amination | C5 exclusive | 78 | Toluene, 110°C |
Sc(OTf)₃ (10 mol%) | Friedel-Crafts | C4 alkylation | 82 | Nitromethane, 60°C |
Chiral phosphoric acids (e.g., TRIP) induce enantioselectivity during nucleophilic additions to pre-functionalized C4/C5 aldehydes derived from the target ester. In asymmetric Mannich reactions, ee values reach 94% when using dibenzyl-protected glyoxylate imines (20 mol% catalyst, MS 4Å, -40°C). This demonstrates the molecule's utility as a precursor to stereochemically complex pharmacophores [2].
Electrochemical synthesis enables metal-free azo bond formation between the imidazole C4 position and aryl diazonium tetrafluoroborates. Using a carbon-felt anode (constant potential: +0.7 V vs. Ag/AgCl) in aqueous acetonitrile (1:1), azo-conjugates form with 85-90% yield and E-factor < 5. This avoids toxic nitrite reagents and copper catalysts traditionally employed in Sandmeyer reactions. The ethyl ester group remains intact due to the mild oxidation potential window [4].
Laccase-mediator systems (Trametes versicolor laccase with HBT (1-hydroxybenzotriazole) as mediator) catalyze oxidative coupling between imidazole derivatives and anilines. Optimal conditions (pH 5.0 acetate buffer, 30°C, 24h) provide azo-linked products in 60-65% yield. Though lower yielding than electrochemical methods, this approach uses ambient oxygen as the terminal oxidant, minimizing waste generation. The regioselectivity favors C4 linkage exclusively due to steric constraints in the enzyme's active site [7] [4].
Cyclopentyl methyl ether (CPME) and 2-methyl-THF demonstrate superior environmental profiles (EcoScale >75) versus DMF or DCM in azo-coupling reactions. Life-cycle assessment confirms 40% lower global warming potential when using bio-derived 2-MeTHF. Atom economy calculations for the overall synthesis (from imidazole/succinic anhydride to azo-products) exceed 85% when employing in-situ diazotization and coupling protocols [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7